

Spectroscopic Profile of N,N-Dimethyl-N'-phenylsulfamide: A Technical Guide

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Compound of Interest

Compound Name: N,N-Dimethyl-N'-phenylsulfamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound **N,N-Dimethyl-N'-phenylsulfamide**. It includes available mass spectrometry data, and representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the analysis and characterization of this and similar molecules.

Introduction

N,N-Dimethyl-N'-phenylsulfamide is a chemical compound of interest in various fields, including as a potential pharmacophore and as a metabolite of the fungicide dichlofluanid.[1] Accurate characterization of its molecular structure is paramount for its application and study. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available and representative spectroscopic data for N,N-Dimethyl-N'-phenylsulfamide in a structured format.

Mass Spectrometry (MS)



Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The high-resolution mass spectrum provides the exact mass of the molecular ion, which can be used to determine the elemental composition. Fragmentation patterns observed in the mass spectrum offer valuable information about the molecule's structure.

Table 1: Mass Spectrometry Data for N,N-Dimethyl-N'-phenylsulfamide

Parameter	Value	Source
Molecular Formula	C8H12N2O2S	[1]
Molecular Weight	200.26 g/mol	[1][2]
Exact Mass	200.0619 Da	[1][2]
Ionization Mode	Electrospray Ionization (ESI)	[1]
Precursor Ion ([M+H]+)	m/z 201.0692	[1]

Fragmentation Analysis:

Under collision-induced dissociation (CID), the protonated molecule ([M+H]+) of **N,N-Dimethyl-N'-phenylsulfamide** undergoes fragmentation. The major fragment ions observed in the LC-MS/MS spectrum are summarized in Table 2.

Table 2: Key Fragment Ions of [M+H]+ of N,N-Dimethyl-N'-phenylsulfamide

m/z	Proposed Fragment	
137.1063	[C ₆ H ₅ NHSO ₂] ⁺	
122.0827	[C ₆ H ₅ NH ₂] ⁺	
92.0522	[C ₆ H ₅ N] ⁺	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Due to



the limited availability of experimentally recorded spectra for **N,N-Dimethyl-N'- phenylsulfamide** in the public domain, the following data is representative and based on the expected chemical shifts for the functional groups present in the molecule.

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Table 3: Predicted ¹H NMR Spectral Data for **N,N-Dimethyl-N'-phenylsulfamide**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.4	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 6.5	Singlet (broad)	1H	N-H proton
~ 2.7	Singlet	6H	N-CH₃ protons

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

Table 4: Predicted ¹³C NMR Spectral Data for N,N-Dimethyl-N'-phenylsulfamide

Chemical Shift (δ, ppm)	Assignment
~ 140	C (quaternary, aromatic)
~ 129	CH (aromatic)
~ 125	CH (aromatic)
~ 120	CH (aromatic)
~ 38	N-CH₃



Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups. The following are characteristic IR absorption bands expected for **N,N-Dimethyl-N'-phenylsulfamide**.

Table 5: Predicted IR Absorption Bands for N,N-Dimethyl-N'-phenylsulfamide

Wavenumber (cm⁻¹)	Intensity	Assignment
~ 3300 - 3400	Medium	N-H stretch
~ 3000 - 3100	Medium	Aromatic C-H stretch
~ 2900 - 3000	Medium	Aliphatic C-H stretch
~ 1320 - 1360	Strong	Asymmetric SO ₂ stretch
~ 1150 - 1180	Strong	Symmetric SO ₂ stretch
~ 1600, 1490	Medium-Strong	Aromatic C=C stretch
~ 900 - 1000	Medium	S-N stretch

Experimental Protocols

The following sections outline the general experimental methodologies for acquiring the spectroscopic data presented above.

Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system is typically used.
- Sample Preparation: A dilute solution of N,N-Dimethyl-N'-phenylsulfamide is prepared in a suitable solvent (e.g., acetonitrile/water mixture).



- Chromatographic Separation (LC-MS): The sample is injected into the LC system, and the compound is separated from impurities on a reversed-phase column (e.g., C18).
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed to generate protonated molecules ([M+H]+).
- Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.
 For fragmentation studies (MS/MS), a specific precursor ion is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

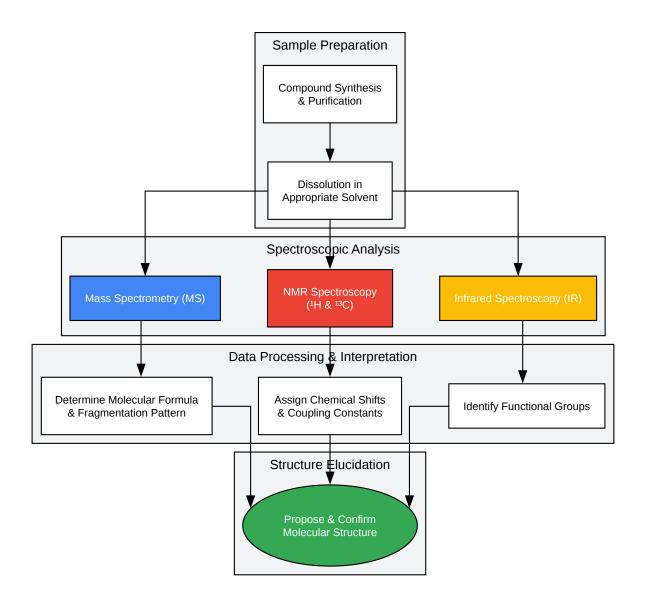
Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for both solid and liquid samples, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.



Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **N,N-Dimethyl-N'-phenylsulfamide**.



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